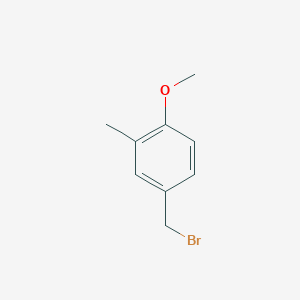

![molecular formula C12H14ClNO2 B1340733 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride CAS No. 54596-17-7](/img/structure/B1340733.png)

3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

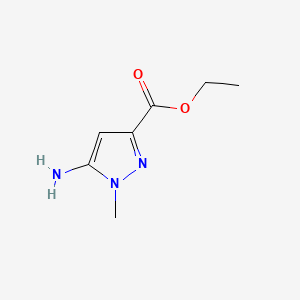

The compound "3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride" is a spirocyclic compound that is part of a broader class of spiro[isobenzofuran-1,4'-piperidines] which have been studied for their potential as central nervous system agents . These compounds have been synthesized and evaluated for various biological activities, including antidepressant, neuroleptic, diuretic, antihypertensive, and antiviral properties . The spirocyclic structure is characterized by the spiro-connection of an isobenzofuran moiety to a piperidine ring, which is a common feature in this class of compounds .

Synthesis Analysis

The synthesis of these spirocyclic compounds typically involves the formation of the isobenzofuran moiety followed by its connection to a piperidine ring. For example, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] was achieved by lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Analogues of these compounds have been synthesized to explore the structure-activity relationship, particularly concerning their central nervous system activity .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds in this class features a spiro-connection between an isobenzofuran and a piperidine ring. The stereochemistry of these compounds can significantly influence their biological activity, as seen in the synthesis and evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, where the cis-3'-phenyl series showed optimal antitetrabenazine activity . The 13C NMR data supported the stereochemical assignments of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these spirocyclic compounds is influenced by the functional groups present on the isobenzofuran and piperidine moieties. For instance, the introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduced the antitetrabenazine activity of the compounds . The presence of a sulfur atom attached to the nitrogen in the piperidine ring conferred marked diuretic and antihypertensive activity in species-specific manners .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[isobenzofuran-1,4'-piperidines] are influenced by their molecular structure and substituents. These properties determine the compounds' pharmacokinetic profiles, including their ability to penetrate the brain, as seen in the case of spiro-isobenzofuranone derivatives that were identified as potent, selective, and brain-penetrable H3 receptor inverse agonists . The introduction of substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system affected the affinity for sigma binding sites, with certain positions and substituents leading to high affinity and selectivity for sigma 2 binding sites .

Scientific Research Applications

Sigma Ligands Affinity and Selectivity

Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives have been studied for their affinity and selectivity as sigma ligands. These compounds are closely related to Lu 28-179, a selective sigma 2 ligand. The research has focused on understanding structural factors that govern sigma 1 and sigma 2 affinity and selectivity. For instance, the N-substituent in these compounds is crucial for both affinity and selectivity, with medium-sized substituents resulting in potent but unselective compounds. Introducing substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system primarily affects affinity for sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).

Diuretic and Antihypertensive Properties

The synthesis and antihypertensive and diuretic activity of N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] were studied. Benzenesulfenamide 3, one of the derivatives, demonstrated significant, species-specific diuretic and antihypertensive activity in rats (Klioze & Novick, 1978).

Potential Central Nervous System Agents

Research has also been conducted on the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] as potential central nervous system agents. This research was driven by the recognition of an aminoalkyl(aryl)isobenzofuran moiety common to certain antidepressants. The aim was to explore the potential of these compounds as CNS agents, with studies indicating marked inhibition of tetrabenazine-induced ptosis for lead compounds (Bauer et al., 1976).

Spiro-I as a σ1 Receptor Imaging Agent

The compound 1′-(4-[125I]iodobenzyl)-3H-spiro[isobenzofuran-1,4′-piperidine] ([125I]Spiro-I) was synthesized and evaluated as a potential SPECT tracer for imaging of σ1 receptors. This study demonstrated the compound's affinity for σ1 receptors and its potential as a specific imaging agent in biological systems (Chen et al., 2010).

Safety and Hazards

The safety information for “3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride” indicates that it should be handled with care. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

The primary target of 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride is the σ2 receptor . The σ2 receptor is a subtype of the σ receptors, which are of significant pharmacological interest due to their potential for the development of diagnostic and therapeutic methods for cancer and Alzheimer’s disease .

Mode of Action

The compound interacts with the σ2 receptor in a highly specific manner .

Result of Action

The compound has been developed as a high-affinity probe for the study of σ2 receptors using fluorescence-based techniques . It has been shown to have specificity for the σ2 receptor in flow cytometry, confocal, and live cell microscopy studies .

properties

IUPAC Name |

spiro[2-benzofuran-3,3'-piperidine]-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.ClH/c14-11-9-4-1-2-5-10(9)12(15-11)6-3-7-13-8-12;/h1-2,4-5,13H,3,6-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNXZCUEDLJZPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)C3=CC=CC=C3C(=O)O2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)

![7-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1340678.png)

![Methyl[2-(naphthalen-1-yl)ethyl]amine](/img/structure/B1340684.png)